molecular formula C22H26N2O4S B2568998 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide CAS No. 922078-16-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2568998
CAS No.: 922078-16-8
M. Wt: 414.52
InChI Key: NBHIPNMSEQXERM-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 370.47 g/mol
  • CAS Number : 921794-24-3

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes associated with metabolic pathways.
  • Modulation of Receptor Activity : It may interact with certain receptors that play roles in cellular signaling and homeostasis.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds within the oxazepin class. For instance:

  • A derivative exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells, with IC50 values in the nanomolar range .

Anti-inflammatory Effects

Compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo...) have demonstrated anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against a range of pathogens. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Synthesis and Evaluation

A recent study synthesized over 45 related compounds and evaluated their biological activity using a 17β-HSD Type 3 assay. The most potent compounds showed significant inhibition rates, suggesting that structural modifications can enhance activity .

Compound NameStructureIC50 (nM)Activity Type
Compound AStructure700Antitumor
Compound BStructure900Anti-inflammatory

Comparative Studies

Comparative studies have highlighted the importance of specific functional groups in enhancing biological activity. For example:

  • Compounds with amine linkages showed higher efficacy compared to their amide counterparts .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-6-11-24-18-13-17(9-10-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-12-15(2)7-8-16(20)3/h6-10,12-13,23H,1,11,14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHIPNMSEQXERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.